N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hexyl chain, a hydroxy group, and a methoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Feruloylserotonin: Known for its antioxidant and anti-inflammatory properties.
N-(4-Acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: Shares structural similarities and exhibits similar biological activities.
Uniqueness
N-Hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and specific substitution pattern make it a valuable compound for various applications .
Properties
CAS No. |
652990-53-9 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-hexyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-5-6-11-17-16(19)10-8-13-7-9-14(18)15(12-13)20-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,17,19) |
InChI Key |
HYLSCZIZAYCJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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